molecular formula C7H4Cl3F B1297682 1-Chloro-2-(dichloromethyl)-3-fluorobenzene CAS No. 62476-62-4

1-Chloro-2-(dichloromethyl)-3-fluorobenzene

Cat. No.: B1297682
CAS No.: 62476-62-4
M. Wt: 213.5 g/mol
InChI Key: LQIXIKRJISFVEC-UHFFFAOYSA-N
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Description

1-Chloro-2-(dichloromethyl)-3-fluorobenzene is an organic compound belonging to the class of haloaromatics It is characterized by the presence of chlorine, dichloromethyl, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(dichloromethyl)-3-fluorobenzene typically involves the chlorination of 2-(dichloromethyl)-3-fluorobenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(dichloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and dichloromethyl groups can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-(hydroxymethyl)-3-fluorobenzene.

    Oxidation: Formation of 2-(carboxymethyl)-3-fluorobenzene.

    Reduction: Formation of 2-(methyl)-3-fluorobenzene.

Scientific Research Applications

1-Chloro-2-(dichloromethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(dichloromethyl)-3-fluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Chloro-2-(dichloromethyl)benzene: Lacks the fluorine substituent, leading to different reactivity and applications.

    2-Chloro-3-fluorobenzaldehyde: Contains a formyl group instead of the dichloromethyl group, resulting in different chemical behavior.

    1-Bromo-2-(dichloromethyl)-3-fluorobenzene:

Uniqueness: 1-Chloro-2-(dichloromethyl)-3-fluorobenzene is unique due to the combination of chlorine, dichloromethyl, and fluorine substituents on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for targeted applications in organic synthesis and material science.

Properties

IUPAC Name

1-chloro-2-(dichloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIXIKRJISFVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978060
Record name 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62476-62-4
Record name 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62476-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(dichloromethyl)-3-fluorobenzene
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